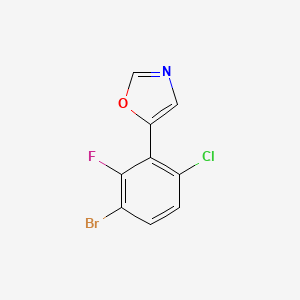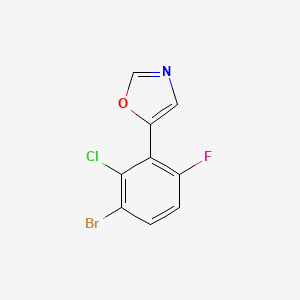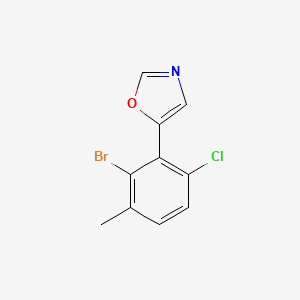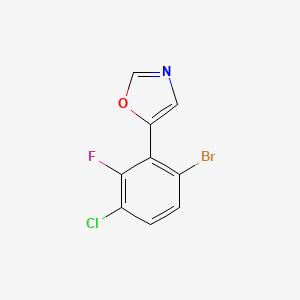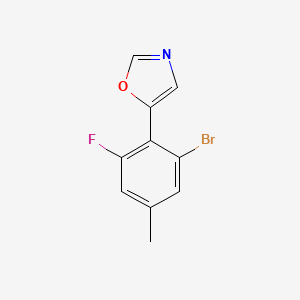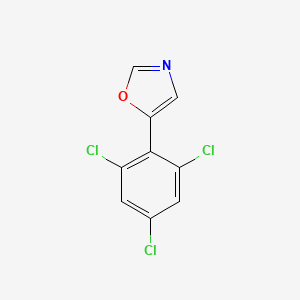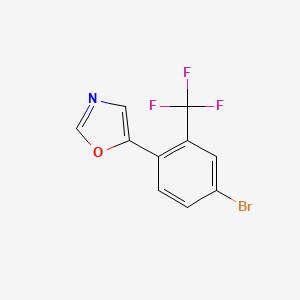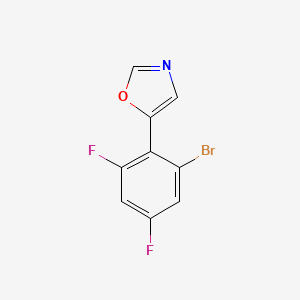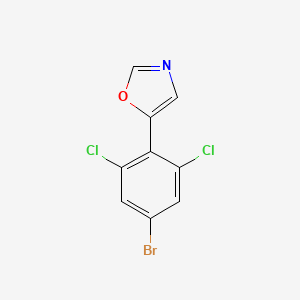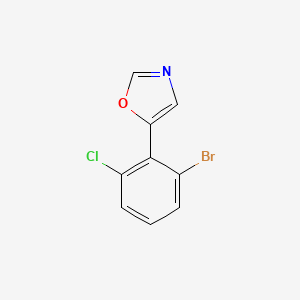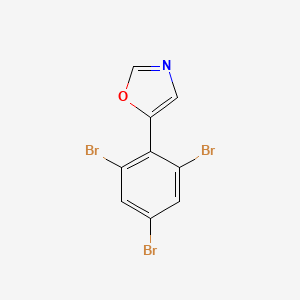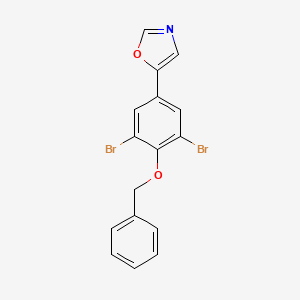
5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(Benzyloxy)-3,5-dibromophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a benzyloxy group and two bromine atoms attached to the phenyl ring, making it a unique and interesting molecule for various scientific studies.
作用机制
Target of Action
The primary target of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to various types of cancers, including breast, liver, colon, and prostate .
Mode of Action
This compound interacts with its target EGFR-TK by inhibiting its activity . The compound’s benzylic position is activated towards free radical attack, enhancing its reactivity due to the adjacent aromatic ring . This interaction results in changes in the cellular processes controlled by EGFR-TK, potentially leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with EGFR-TK. Specific ligands, including epidermal growth factor and transforming growth factor α (TGFα), attach to the extracellular domain of EGFR to cause dimerization, autophosphorylation, and activation of the cytoplasmic tyrosine kinase domains . By inhibiting EGFR-TK, this compound disrupts these pathways, affecting downstream effects such as cell proliferation and differentiation .
Pharmacokinetics
The compound’s benzylic position and oxazole ring might influence its bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR-TK, disruption of associated biochemical pathways, and potential inhibition of cancer cell proliferation . The compound may induce changes at the molecular level that result in the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or conditions that affect the activity of EGFR-TK could impact the compound’s effectiveness . Additionally, factors such as pH, temperature, and the presence of other biological molecules could affect the compound’s stability and action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(benzyloxy)-3,5-dibromobenzaldehyde with an amine and an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
5-(4-(Benzyloxy)-3,5-dibromophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 5-(4-(Benzyloxy)phenyl)oxazole.
Substitution: 5-(4-(Benzyloxy)-3,5-diaminophenyl)oxazole or 5-(4-(Benzyloxy)-3,5-dithiophenyl)oxazole.
科学研究应用
5-(4-(Benzyloxy)-3,5-dibromophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
相似化合物的比较
Similar Compounds
5-(4-(Benzyloxy)phenyl)oxazole: Lacks the bromine atoms, which may result in different reactivity and biological activity.
5-(4-(Methoxy)-3,5-dibromophenyl)oxazole: Contains a methoxy group instead of a benzyloxy group, which can alter its chemical properties and interactions.
5-(4-(Benzyloxy)-3,5-dichlorophenyl)oxazole: Contains chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
5-(4-(Benzyloxy)-3,5-dibromophenyl)oxazole is unique due to the presence of both the benzyloxy group and the dibromo substitution pattern. This combination can enhance its reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
5-(3,5-dibromo-4-phenylmethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO2/c17-13-6-12(15-8-19-10-21-15)7-14(18)16(13)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYFOWTXKXDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3=CN=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

